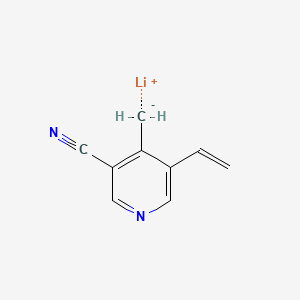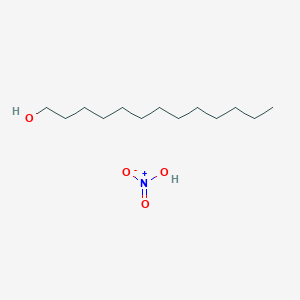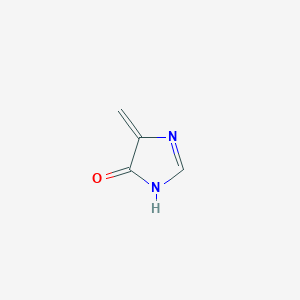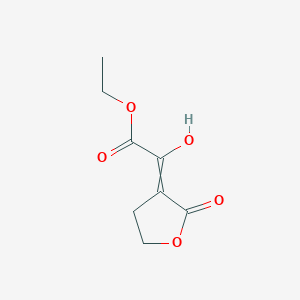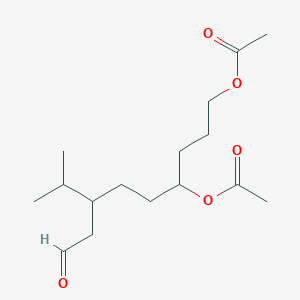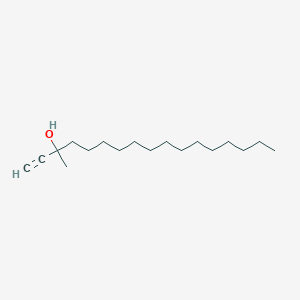
3-Methylheptadec-1-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylheptadec-1-YN-3-OL is an organic compound characterized by the presence of a triple bond (alkyne) and a hydroxyl group (alcohol)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylheptadec-1-YN-3-OL typically involves the reaction of an appropriate alkyne with a suitable alcohol precursor. One common method is the addition of an alkyne to a carbonyl compound (such as an aldehyde or ketone) in the presence of a strong base like sodium amide (NaNH2) or lithium diisopropylamide (LDA). This reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylheptadec-1-YN-3-OL can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
3-Methylheptadec-1-YN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methylheptadec-1-YN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The triple bond and hydroxyl group allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylheptadec-1-YN-3-OL: Characterized by a triple bond and hydroxyl group.
3-Methylheptadec-1-EN-3-OL: Contains a double bond instead of a triple bond.
3-Methylheptadec-1-OL: Lacks the triple bond, only has a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a triple bond and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
108241-28-7 |
|---|---|
Formule moléculaire |
C18H34O |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
3-methylheptadec-1-yn-3-ol |
InChI |
InChI=1S/C18H34O/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18(3,19)5-2/h2,19H,4,6-17H2,1,3H3 |
Clé InChI |
GMBKEBQFSIBJGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




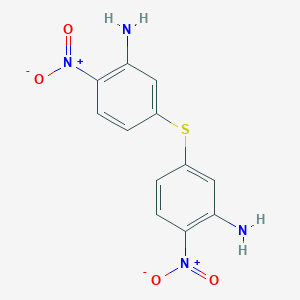
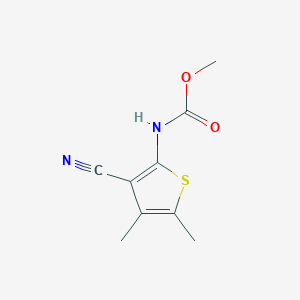
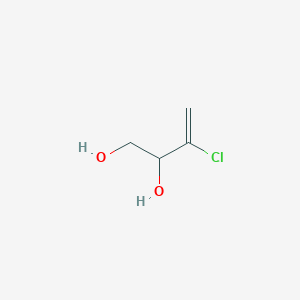

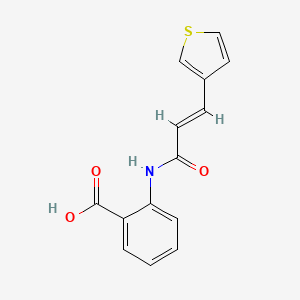
![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)
